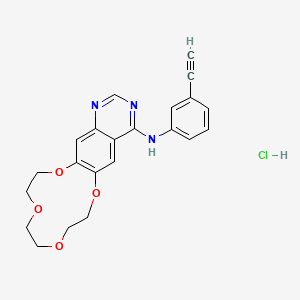

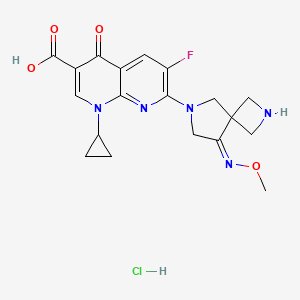

Chlorhydrate d'Icotinib

Vue d'ensemble

Description

Le chlorhydrate d'Icotinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) hautement sélectif, de première génération. Il est principalement utilisé en monothérapie pour les patients atteints de cancer du poumon non à petites cellules présentant des mutations somatiques du récepteur du facteur de croissance épidermique . Ce composé est connu pour sa capacité à inhiber le site de liaison de l'ATP de la protéine du récepteur du facteur de croissance épidermique, empêchant ainsi la cascade de transduction du signal qui conduit à la prolifération cellulaire .

Applications De Recherche Scientifique

Icotinib Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in the study of epidermal growth factor receptor inhibitors and their synthesis.

Biology: Researchers use it to understand the role of epidermal growth factor receptor in cell proliferation and cancer.

Medicine: It is primarily used in the treatment of non-small-cell lung cancer with epidermal growth factor receptor mutations

Industry: The compound is used in the pharmaceutical industry for the development of targeted cancer therapies.

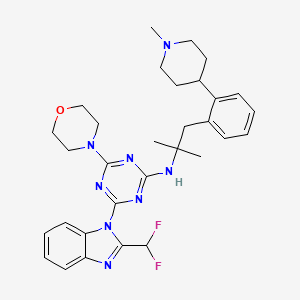

Mécanisme D'action

- Icotinib is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Its primary target is the EGFR protein.

Target of Action

Mode of Action

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Icotinib Hydrochloride plays a crucial role in inhibiting the activity of the epidermal growth factor receptor (EGFR). It competitively binds to the ATP binding site of the EGFR protein, preventing the activation of the signal transduction cascade that leads to cell proliferation . This inhibition is dose-dependent, with an IC50 value of 5 nM . Icotinib Hydrochloride interacts with various biomolecules, including wild-type and mutant EGFR proteins, and blocks EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells .

Cellular Effects

Icotinib Hydrochloride has significant effects on various cell types and cellular processes. It inhibits cell proliferation, redistributes the cell cycle, and enhances apoptosis in cancer cells . In human epidermoid carcinoma A431 cells, Icotinib Hydrochloride blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner . It also exhibits a broad spectrum of antitumor activity, particularly against tumors expressing higher levels of EGFR . Additionally, Icotinib Hydrochloride has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting EGFR signaling and attenuating RAD51 expression .

Molecular Mechanism

The molecular mechanism of Icotinib Hydrochloride involves its binding to the ATP binding site of the EGFR protein, thereby preventing the completion of the signal transduction cascade . This inhibition blocks the activation of the anti-apoptotic Ras signaling pathway, which is often upregulated in cancer cells . Icotinib Hydrochloride also binds to Sudlow’s site I in subdomain IIA of Human Serum Albumin (HSA), forming icotinib-HSA complexes . This binding interaction further contributes to its inhibitory effects on EGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Icotinib Hydrochloride have been observed to change over time. The drug is rapidly absorbed and eliminated, with a median time to maximum concentration of 0.5 to 4 hours and a mean terminal elimination half-life of 6.2 to 10.1 hours . In in vitro and in vivo studies, Icotinib Hydrochloride has demonstrated potent dose-dependent antitumor effects, with long-term stability and minimal degradation . The drug has also shown favorable pharmacokinetics and antitumor activity at higher doses .

Dosage Effects in Animal Models

In animal models, the effects of Icotinib Hydrochloride vary with different dosages. The drug has exhibited potent dose-dependent antitumor effects in nude mice carrying human tumor-derived xenografts . It was well tolerated at doses up to 120 mg/kg/day in mice without significant body weight loss or mortality . Additionally, Icotinib Hydrochloride has been shown to inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models . Higher doses may lead to dose-limiting toxicities, such as rash and diarrhea .

Metabolic Pathways

Icotinib Hydrochloride is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, with lesser involvement of CYP1A2 . The drug is excreted predominantly as metabolites, with over 90% eliminated via feces and 9% via urine . The formation of icotinib-HSA complexes also plays a role in its metabolism and distribution .

Transport and Distribution

Icotinib Hydrochloride is transported and distributed within cells and tissues through its binding to Human Serum Albumin (HSA) and other transport proteins . The volume of distribution is calculated to be approximately 115 liters . This binding interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of Icotinib Hydrochloride involves its accumulation in the cellular nucleus, where it inhibits EGFR signaling and attenuates the expression and function of homologous recombination (HR) protein RAD51 . This localization is crucial for its role in enhancing the sensitivity of cancer cells to chemotherapy and radiotherapy . The drug’s ability to inhibit RAD51 upregulation and nuclear foci formation further contributes to its therapeutic efficacy .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d'Icotinib implique plusieurs étapes. L'une des méthodes évite l'utilisation du chlorure de phosphoryle, ce qui réduit considérablement les émissions de polluants . La voie de synthèse implique généralement la formation d'intermédiaires qui sont ensuite convertis en produit final par une série de réactions chimiques.

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement et une pureté élevés tout en minimisant l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'Icotinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions sont soigneusement contrôlées pour assurer le résultat souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour obtenir le this compound .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude des inhibiteurs du récepteur du facteur de croissance épidermique et de leur synthèse.

Biologie : Les chercheurs l'utilisent pour comprendre le rôle du récepteur du facteur de croissance épidermique dans la prolifération cellulaire et le cancer.

Médecine : Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules avec des mutations du récepteur du facteur de croissance épidermique

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de thérapies anticancéreuses ciblées.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'activité de la tyrosine kinase du récepteur du facteur de croissance épidermique. Cette inhibition empêche la liaison de l'ATP au récepteur, bloquant ainsi la cascade de transduction du signal qui conduit à la prolifération cellulaire . Le composé est particulièrement efficace contre les tumeurs exprimant des niveaux plus élevés de récepteur du facteur de croissance épidermique .

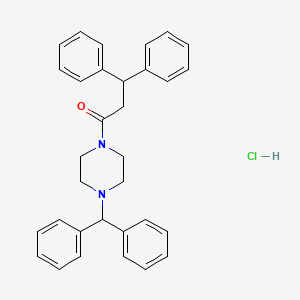

Composés similaires :

- Gefitinib

- Erlotinib

Comparaison : Le this compound est similaire au gefitinib et à l'erlotinib en termes de structure chimique, de mécanisme moléculaire et d'efficacité clinique . Le this compound a montré un meilleur profil de sécurité et moins d'événements indésirables par rapport au gefitinib . De plus, le this compound à haute dose s'est avéré améliorer la survie sans progression et le taux de réponse objective chez les patients atteints d'un cancer du poumon non à petites cellules présentant une mutation L858R de l'exon 21 du récepteur du facteur de croissance épidermique .

Comparaison Avec Des Composés Similaires

- Gefitinib

- Erlotinib

Comparison: Icotinib Hydrochloride is similar to Gefitinib and Erlotinib in terms of chemical structure, molecular mechanism, and clinical efficacy . Icotinib Hydrochloride has shown a better safety profile and fewer adverse events compared to Gefitinib . Additionally, high-dose Icotinib Hydrochloride has been found to improve progression-free survival and objective response rate in patients with non-small-cell lung cancer harboring epidermal growth factor receptor exon 21 L858R mutation .

Propriétés

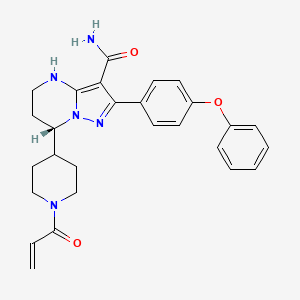

IUPAC Name |

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNGXMJMUUJHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152859 | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204313-51-8 | |

| Record name | Icotinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

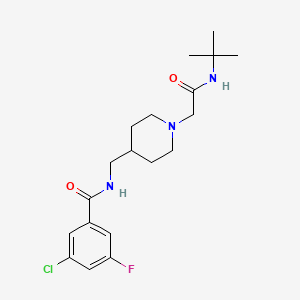

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)